5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Analgesic Activity
Research has shown that compounds structurally related to 5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one, such as [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones, possess significant analgesic properties. These properties were confirmed through in vivo tests like the "Hot plate" and "acetic acid cramps" models, indicating their potential application in pain management (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).
Synthesis and Biological Activity
Further studies in the field of thiazolo[4,5-d]pyridazinones revealed that the introduction of various substituents, including pyrrolidino, piperidino, or morpholino groups, resulted in novel compounds with observed analgesic and anti-inflammatory activities. These compounds were synthesized and characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry (Demchenko et al., 2015).
Design and Synthesis for Antinociceptive and Anti-inflammatory Properties
The design and synthesis of thiazolopyrimidine derivatives, closely related to our compound of interest, have shown notable antinociceptive and anti-inflammatory properties. These derivatives were synthesized and evaluated through techniques like the tail-flick technique and carrageenan-induced paw edema test, demonstrating their potential in treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Pharmaceutical Applications
A broader perspective on the pharmaceutical market reflects the significance of derivatives like our compound of interest, especially in their potential as selective receptor agonists for treating conditions such as migraines. The diversity in their structural composition hints at their versatile therapeutic applications (Habernickel, 2001).
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-6-3-5-13(11-14)12-25-19(26)17-18(16(23-25)15-7-4-10-27-15)28-20(22-17)24-8-1-2-9-24/h3-7,10-11H,1-2,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXNADZICWVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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